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Compound of Interest

Compound Name: 1-Butyl-1H-pyrazol-4-amine

CAS No.: 1152866-75-5

Cat. No.: B3085254

Get Quote

Executive Summary
1-Butyl-1H-pyrazol-4-amine (CAS: N/A for specific isomer, generic aminopyrazoles used in

kinase inhibitor synthesis) is a critical heterocyclic intermediate. Its structural integrity—

specifically the regioselectivity of the butyl group at the N1 position and the reduction of the

nitro group to a primary amine at C4—is paramount for downstream pharmaceutical efficacy.

This guide provides an objective technical comparison of the FTIR spectral characteristics of 1-
Butyl-1H-pyrazol-4-amine against its synthetic precursor (1-butyl-4-nitro-1H-pyrazole) and

structural analogs. It establishes a self-validating protocol for confirming identity and purity

without immediate reliance on NMR, facilitating rapid in-process monitoring.

Experimental Protocol
To ensure reproducibility and high spectral resolution, the following protocol is recommended.

This methodology minimizes atmospheric interference and maximizes signal-to-noise ratio for

the critical N-H and C-H regions.
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Sample Preparation & Instrument Settings[1][2][3][4]
Parameter Specification Rationale

Technique
ATR (Attenuated Total

Reflectance)

Preferred over KBr pellets for

liquid/oily amines to avoid

moisture uptake (hygroscopic

nature of aminopyrazoles).

Crystal Material Diamond or ZnSe

Diamond is recommended for

durability; ZnSe provides a

wider cutoff for low-frequency

fingerprinting.

Resolution 4 cm⁻¹

Optimal balance between

signal-to-noise ratio and

resolving closely spaced

aromatic bands.

Scans 32 to 64 scans

Sufficient to average out

background noise, particularly

in the fingerprint region (1500–

600 cm⁻¹).

Background Air (Ambient)

Collect fresh background

immediately prior to sampling

to subtract atmospheric CO₂

and H₂O.

Workflow Diagram
The following Graphviz diagram illustrates the logical flow for the synthesis monitoring and

analysis validation.
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Figure 1: Analytical workflow for validating the conversion of the nitro-precursor to the target

amino-pyrazole.

Characteristic Band Analysis
The FTIR spectrum of 1-Butyl-1H-pyrazol-4-amine is defined by three distinct regions: the

high-frequency N-H/C-H stretching zone, the mid-frequency ring vibrations, and the fingerprint

region.

Primary Amine (-NH₂) Stretching
The most diagnostic feature of the target molecule is the appearance of the primary amine

doublet.

Asymmetric Stretch (

): ~3350–3450 cm⁻¹ (Medium intensity)

Symmetric Stretch (

): ~3250–3350 cm⁻¹ (Medium intensity)

Differentiation: Unlike hydroxyl (-OH) bands which are broad and rounded, these bands are

typically sharper "spikes," resembling a molar tooth shape.

Alkyl vs. Aromatic C-H Stretching
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The butyl chain introduces strong aliphatic signals distinct from the pyrazole ring protons.

Aromatic C-H (

): 3100–3150 cm⁻¹ (Weak). Characteristic of the pyrazole ring protons at C3/C5.

Aliphatic C-H (

): 2850–2960 cm⁻¹ (Strong).

(

): ~2960 cm⁻¹

(

): ~2930 cm⁻¹

(

): ~2860 cm⁻¹

Note: The intensity of these bands confirms the presence of the butyl chain.

Ring & Functional Group Vibrations[3]
N-H Scissoring (Bending): ~1620–1650 cm⁻¹. A sharp band confirming the primary amine.

C=N / C=C Ring Stretch: 1450–1580 cm⁻¹. The pyrazole "breathing" modes.

C-N Stretch (Exocyclic): ~1250–1350 cm⁻¹. Connects the amine to the aromatic ring.

Comparative Analysis
This section objectively compares the target molecule against its direct precursor and structural

analogs to demonstrate how FTIR is used for differentiation.

Target vs. Precursor (1-Butyl-4-nitro-1H-pyrazole)
Objective: Confirm reaction completion (Reduction of Nitro to Amine).
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Feature
1-Butyl-4-nitro-1H-
pyrazole
(Precursor)

1-Butyl-1H-pyrazol-
4-amine (Target)

Analytical Insight

3300–3450 cm⁻¹ Absent Doublet (NH₂)

Appearance indicates

successful amine

formation.

1500–1550 cm⁻¹
Strong (

NO₂)
Absent

Disappearance of this

band is the primary

indicator of reaction

completion.

1300–1370 cm⁻¹
Strong (

NO₂)
Absent

Confirmation of nitro

group reduction.

1620–1650 cm⁻¹ Absent Medium (NH Bend)
Further confirmation

of primary amine.

Target vs. Unsubstituted Analog (1H-pyrazol-4-amine)
Objective: Verify N-alkylation (Presence of Butyl Group).

Feature
1H-pyrazol-4-amine
(Analog)

1-Butyl-1H-pyrazol-
4-amine (Target)

Analytical Insight

3100–3300 cm⁻¹
Broad, strong (Ring N-

H)
Absent (Ring N-H)

The target lacks the

exchangeable ring

proton, removing the

broad H-bonded band.

2850–2960 cm⁻¹ Weak/Absent Strong (Aliphatic C-H)

The butyl chain

dominates this region;

the analog has no

aliphatic carbons.

Structural Visualization
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The following diagram maps the vibrational modes to the chemical structure, highlighting the

differences.

1-Butyl-1H-pyrazol-4-amine Structure

NH2 Group
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NH Stretch
3300-3450 cm-1

NH Scissor
~1630 cm-1

Pyrazole Ring
(Aromatic)

C=N / C=C Stretch
1450-1580 cm-1

Butyl Chain
(Position 1)

Aliphatic C-H
2850-2960 cm-1
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Figure 2: Mapping of functional groups to characteristic FTIR vibrational bands.[1]

Summary of Characteristic Bands
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Functional
Group

Vibration Mode
Wavenumber
(cm⁻¹)

Intensity Notes

Primary Amine
N-H Stretch (

)
3450, 3350 Medium

Diagnostic

doublet.

Primary Amine
N-H Bend

(Scissoring)
1620–1650 Medium-Strong

Overlaps with

ring modes but

usually distinct.

Pyrazole Ring
C-H Stretch

(Aromatic)
3100–3150 Weak

Often obscured if

sample is wet.

Butyl Chain
C-H Stretch

(Aliphatic)

2960, 2930,

2860
Strong

Confirms butyl

chain integrity.

Pyrazole Ring
C=N / C=C

Stretch
1450–1580 Variable

"Fingerprint" of

the heterocyclic

core.

C-N Bond
C-N Stretch

(Exocyclic)
1250–1350 Medium

Connects amine

to ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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